REACTION_CXSMILES
|
[CH2:1]([N:3]1[CH2:12][C:11]([CH3:14])([CH3:13])[C:10]2[C:5](=[CH:6][C:7]([N+:15]([O-])=O)=[CH:8][CH:9]=2)[C:4]1=[O:18])[CH3:2].C([O-])=O.[NH4+]>CN(C=O)C.[Pd]>[NH2:15][C:7]1[CH:6]=[C:5]2[C:10]([C:11]([CH3:13])([CH3:14])[CH2:12][N:3]([CH2:1][CH3:2])[C:4]2=[O:18])=[CH:9][CH:8]=1 |f:1.2|
|
Name
|
|
Quantity
|
110 mg
|
Type
|
reactant
|
Smiles
|
C(C)N1C(C2=CC(=CC=C2C(C1)(C)C)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
137 mg
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
12 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting suspension was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for lhr
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of celite
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the crude residue purified by flash column chromatography (60% ethyl acetate in dichloromethane)
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C2C(CN(C(C2=C1)=O)CC)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40 mg | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 41.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |